3-(Butylamino)-1H-pyrazol-5(4H)-one
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Overview
Description
3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a butylamino group at the 5-position and a dihydro-pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- can be achieved through several methodsThe reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to achieve consistent and high-quality production of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrazol-3-one, 5-(methylamino)-2,4-dihydro-
- 3H-Pyrazol-3-one, 5-(ethylamino)-2,4-dihydro-
- 3H-Pyrazol-3-one, 5-(propylamino)-2,4-dihydro-
Uniqueness
Compared to its analogs, 3H-Pyrazol-3-one, 5-(butylamino)-2,4-dihydro- is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-butyliminopyrazolidin-3-one |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-8-6-5-7(11)10-9-6/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
JAAAAQFXYFRKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1CC(=O)NN1 |
Origin of Product |
United States |
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